BenchChemオンラインストアへようこそ!

Irak4-IN-4

Autoimmune disease research Innate immunity Inflammation signaling

IRAK4-IN-4 delivers near-equipotent dual inhibition of IRAK4 (IC50 2.8 nM) and cGAS (IC50 2.1 nM) — a profile unmatched by clinical IRAK4 inhibitors. It blocks kinase activity while preserving myddosome scaffolding, enabling functional dissection impossible with PROTAC degraders. Superior DMSO solubility (68 mg/mL) ensures assay-friendly DMSO levels <0.1%. An economical, high-purity standard for HTS, pathway validation, and innate immune crosstalk studies.

Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
Cat. No. B2383801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-4
Molecular FormulaC22H16N2O2
Molecular Weight340.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3
InChIKeyAHNNWZOVCRQAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





IRAK4-IN-4: A Potent IRAK4 and cGAS Dual Inhibitor for Preclinical Autoimmune and Inflammatory Research Procurement


IRAK4-IN-4 (CAS 1850276-58-2), designated as Compound 15 in patent CN107163044A, is a synthetic small-molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4) with a reported IC50 of 2.8 nM in cell-free biochemical assays [1]. Beyond its primary IRAK4 inhibitory activity, this compound exhibits near-equipotent inhibition of cyclic GMP-AMP synthase (cGAS) with an IC50 of 2.1 nM under identical assay conditions, establishing its unique profile as a dual-pathway inhibitor within the innate immune signaling cascade [1]. The compound is available as a high-purity research reagent (≥98%) suitable for in vitro mechanistic studies, pathway validation, and preclinical inflammation modeling, with characterized physicochemical properties including a molecular weight of 340.37 g/mol, calculated LogP of 5.1, and DMSO solubility of 68 mg/mL at 25°C .

Why Generic IRAK4 Inhibitor Substitution Fails: Critical Differentiation of IRAK4-IN-4 for Procurement Decisions


Generic substitution among IRAK4-targeting compounds carries substantial experimental risk due to fundamentally divergent molecular pharmacology. IRAK4-IN-4 distinguishes itself through its dual inhibition of both IRAK4 (IC50 = 2.8 nM) and cGAS (IC50 = 2.1 nM), a profile that contrasts sharply with clinical-stage IRAK4 inhibitors such as PF-06650833 (zimlovisertib) which exhibits potent IRAK4 inhibition (IC50 = 0.2 nM) but lacks reported cGAS activity [1][2]. Furthermore, IRAK4 degraders such as KT-474 and BGB-45035 operate via a completely distinct mechanism—targeted protein degradation rather than kinase active-site inhibition—rendering them pharmacologically non-interchangeable with kinase inhibitors for pathway interrogation [3]. Within the kinase inhibitor class itself, compounds such as CA-4948 (emavusertib) demonstrate dual IRAK4/FLT3 inhibition (IRAK4 IC50 = 57 nM) with substantially weaker IRAK4 potency and an entirely distinct off-target profile compared to IRAK4-IN-4 . These mechanistic, potency, and selectivity divergences preclude simple one-to-one substitution and necessitate compound-specific procurement aligned with precise experimental objectives.

IRAK4-IN-4 Procurement Evidence: Quantified Differentiation Against Comparators for Scientific Selection


Dual IRAK4/cGAS Inhibition: A Unique Multi-Pathway Profile Differentiating IRAK4-IN-4 from Clinical IRAK4 Candidates

IRAK4-IN-4 demonstrates a dual-target inhibition profile not shared by major clinical-stage IRAK4 inhibitors. In cell-free biochemical assays, IRAK4-IN-4 inhibits IRAK4 with an IC50 of 2.8 nM and cGAS with an IC50 of 2.1 nM [1]. In contrast, the clinical candidate PF-06650833 (zimlovisertib) exhibits potent and selective IRAK4 inhibition (IC50 = 0.2 nM in cell-free assay; 2.4 nM in PBMC assay) but lacks any reported cGAS inhibitory activity [2]. Similarly, the clinical IRAK4 inhibitor GS-5718 (edecesertib) demonstrates potent IRAK4 inhibition (IC50 = 0.6 nM) without documented cGAS activity . The dual-pathway engagement of IRAK4-IN-4 enables simultaneous interrogation of both TLR/IL-1R (via IRAK4) and cytosolic DNA-sensing (via cGAS) signaling axes, offering a distinct research tool for studying innate immune crosstalk that cannot be replicated using single-target IRAK4 inhibitors.

Autoimmune disease research Innate immunity Inflammation signaling cGAS-STING pathway

Superior IRAK4 Potency of IRAK4-IN-4 Over Dual IRAK4/FLT3 Inhibitor CA-4948: Quantified Comparison for Targeted Pathway Studies

Among dual-targeting kinase inhibitors in the IRAK4 space, IRAK4-IN-4 demonstrates substantially higher biochemical potency against IRAK4 compared to the dual IRAK4/FLT3 inhibitor CA-4948 (emavusertib). IRAK4-IN-4 achieves an IRAK4 IC50 of 2.8 nM in cell-free biochemical assays [1]. By comparison, CA-4948 exhibits an IRAK4 IC50 of 57 nM in FRET-based kinase assays—approximately 20-fold weaker potency against the IRAK4 target [2]. Alternative assay formats for CA-4948 have reported IC50 values of 31.7 nM, still representing more than an order of magnitude lower IRAK4 inhibitory potency relative to IRAK4-IN-4 . This potency differential becomes functionally significant in cellular systems where achieving maximal IRAK4 target engagement may require higher compound concentrations with CA-4948, potentially introducing off-target effects including FLT3 inhibition (a primary activity of CA-4948 not shared by IRAK4-IN-4) [2].

IRAK4 kinase inhibition NF-κB signaling TLR pathway Kinase selectivity

Mechanistic Divergence: IRAK4-IN-4 as a Kinase Inhibitor Versus IRAK4 PROTAC Degraders for Distinct Pathway Interrogation

IRAK4-IN-4 operates as a traditional kinase active-site inhibitor, whereas emerging clinical compounds such as KT-474 (SAR444656), BGB-45035, and SIM0711 function as PROTAC-mediated IRAK4 degraders that eliminate the entire IRAK4 protein [1]. This mechanistic distinction carries profound experimental implications: kinase inhibitors like IRAK4-IN-4 block only the enzymatic kinase activity of IRAK4 while preserving its scaffolding function within the myddosome complex, whereas degraders abolish both kinase and scaffolding functions [2]. Quantitative degradation kinetics illustrate this divergence—BGB-45035 achieves maximum IRAK4 degradation at 5 hours post-treatment, compared to 24 hours for KT-474, with both producing complete protein elimination rather than activity blockade [3]. For researchers requiring selective interrogation of IRAK4 kinase activity without disrupting myddosome scaffolding architecture, IRAK4-IN-4 provides a mechanistic tool distinct from degraders. This distinction is particularly critical for studies dissecting the relative contributions of IRAK4 enzymatic versus scaffolding functions to downstream NF-κB and MAPK signaling outputs.

Targeted protein degradation PROTAC IRAK4 scaffolding function Myddosome signaling

Enhanced DMSO Solubility of IRAK4-IN-4 Compared to Clinical IRAK4 Inhibitors: Quantified Formulation Advantage for In Vitro Assay Preparation

IRAK4-IN-4 demonstrates superior solubility in DMSO compared to clinically advanced IRAK4 inhibitors, a practical advantage for in vitro assay preparation and stock solution handling. IRAK4-IN-4 achieves a DMSO solubility of 68 mg/mL (199.78 mM) at 25°C . In contrast, the clinical candidate PF-06650833 (zimlovisertib) exhibits DMSO solubility of 10 mg/mL (approximately 24.2 mM) at ambient temperature—representing a nearly 7-fold lower maximum stock concentration . Similarly, CA-4948 (emavusertib) shows DMSO solubility of approximately 25 mg/mL (~55 mM) . This solubility differential directly impacts laboratory workflow: IRAK4-IN-4 can be prepared as highly concentrated stock solutions (up to ~200 mM), minimizing DMSO carryover into cell-based assays and reducing the risk of solvent-related cytotoxicity or assay interference. The higher achievable stock concentration also facilitates compound storage logistics, requiring less freezer space per milligram of active material and enabling more flexible dilution schemes for dose-response studies.

Compound solubility Assay development DMSO stock solution In vitro pharmacology

IRAK4-IN-4 Optimal Application Scenarios: Research and Industrial Use Cases Based on Verified Differentiation


Simultaneous Interrogation of TLR/IL-1R and cGAS-STING Innate Immune Crosstalk

IRAK4-IN-4 is optimally deployed in experimental systems requiring concurrent inhibition of both IRAK4-mediated TLR/IL-1R signaling and cGAS-mediated cytosolic DNA-sensing pathways. The compound's near-equipotent dual inhibition (IRAK4 IC50 = 2.8 nM; cGAS IC50 = 2.1 nM) enables researchers to simultaneously attenuate two major innate immune axes using a single chemical tool [1]. This application scenario is particularly relevant for studies examining the interplay between pathogen-associated molecular pattern (PAMP) recognition via TLRs and damage-associated molecular pattern (DAMP) sensing via the cGAS-STING pathway in autoimmune and autoinflammatory disease models. Single-target IRAK4 inhibitors such as PF-06650833 or GS-5718 cannot achieve this dual-pathway blockade [2], making IRAK4-IN-4 uniquely suited for crosstalk studies in cell types such as macrophages, dendritic cells, and fibroblasts where both signaling pathways converge to regulate inflammatory gene expression programs.

High-Concentration In Vitro Pharmacology Requiring Minimal DMSO Carryover

IRAK4-IN-4 is the preferred IRAK4 inhibitor for in vitro assays where minimizing DMSO concentration is critical to maintaining cellular health and assay fidelity. With a DMSO solubility of 68 mg/mL (199.78 mM) at 25°C , IRAK4-IN-4 supports the preparation of highly concentrated stock solutions that enable final assay DMSO concentrations below 0.1% even when testing compound concentrations in the high micromolar range. This solubility advantage is particularly valuable in sensitive primary cell cultures (e.g., human PBMCs, primary fibroblasts), long-term differentiation assays, and co-culture systems where DMSO exposure can confound results through cytotoxicity or off-target transcriptional effects. Clinical IRAK4 inhibitors with lower DMSO solubility—such as PF-06650833 (10 mg/mL) —require larger solvent volumes to deliver equivalent compound amounts, increasing DMSO carryover and potentially compromising assay integrity in solvent-sensitive experimental systems.

Kinase Activity-Specific Pathway Dissection Requiring Intact IRAK4 Scaffolding Architecture

IRAK4-IN-4 is specifically indicated for experimental protocols designed to dissect the relative contribution of IRAK4 kinase activity versus its scaffolding function within the myddosome complex. As a traditional ATP-competitive kinase inhibitor, IRAK4-IN-4 blocks IRAK4 enzymatic activity while leaving the protein structurally intact to maintain its scaffolding role in myddosome assembly and signalosome organization [3]. This selective ablation of kinase function without protein elimination is essential for studies employing genetic complementation strategies (e.g., kinase-dead IRAK4 mutants), structure-function analyses of myddosome components, or comparative assessments of kinase-dependent versus kinase-independent IRAK4 signaling outputs. PROTAC-based IRAK4 degraders such as KT-474 and BGB-45035, which eliminate the entire IRAK4 protein including its scaffolding function [4][5], are mechanistically unsuitable for these experimental questions and would confound interpretation of kinase-specific contributions.

Cost-Effective Primary Screening in IRAK4-Focused Drug Discovery Campaigns

IRAK4-IN-4 serves as an economical reference compound and assay validation standard for high-throughput screening (HTS) campaigns and secondary pharmacology profiling in IRAK4-targeted drug discovery programs. With nanomolar IRAK4 potency (IC50 = 2.8 nM) [1] and commercial availability at substantially lower cost per milligram than clinical-stage IRAK4 inhibitors, IRAK4-IN-4 provides a pragmatic alternative to expensive clinical reference compounds (e.g., PF-06650833, GS-5718) for routine assay quality control, counter-screening, and preliminary SAR validation. The compound's well-characterized physicochemical properties—including defined solubility parameters and established storage stability —further support its use as a reliable positive control in biochemical kinase assays, cellular pathway reporter systems, and target engagement assays where consistent, reproducible performance across multiple experimental runs is paramount for data integrity and cross-study comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irak4-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.